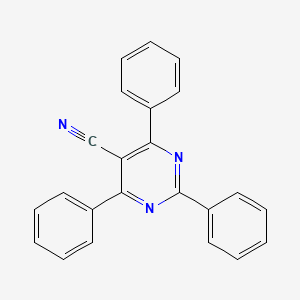
2,4,6-Triphenylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenylpyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of three phenyl groups attached to the pyrimidine ring at positions 2, 4, and 6, and a cyano group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-triphenylpyrimidine-5-carbonitrile typically involves the reaction of benzaldehyde derivatives with malononitrile and ammonium acetate under basic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triphenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nitrating agents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Halogenated or nitrated derivatives of the compound.
Reduction Reactions: Amino derivatives of the compound.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Applications De Recherche Scientifique
2,4,6-Triphenylpyrimidine-5-carbonitrile has been explored for various scientific research applications:
Materials Science: It is used in the development of thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Derivatives of this compound have shown potential as anticancer agents, particularly as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).
Biological Research: The compound’s derivatives are being studied for their cytotoxic activities against various human tumor cell lines.
Mécanisme D'action
The mechanism of action of 2,4,6-triphenylpyrimidine-5-carbonitrile and its derivatives involves interaction with specific molecular targets. For instance, as tyrosine kinase inhibitors, they mimic ATP and bind to the ATP-binding site of the EGFR, thereby inhibiting its activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Cyanophenyl)-2,6-diphenylpyrimidine-5-carbonitrile: Similar structure with a cyano group at the 3-position of the phenyl ring.
2,4,6-Triphenylpyrimidine: Lacks the cyano group at position 5.
Uniqueness
2,4,6-Triphenylpyrimidine-5-carbonitrile is unique due to the presence of the cyano group at position 5, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications, such as in TADF materials and as a scaffold for designing tyrosine kinase inhibitors .
Propriétés
Numéro CAS |
51803-13-5 |
|---|---|
Formule moléculaire |
C23H15N3 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2,4,6-triphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H15N3/c24-16-20-21(17-10-4-1-5-11-17)25-23(19-14-8-3-9-15-19)26-22(20)18-12-6-2-7-13-18/h1-15H |
Clé InChI |
AEXVQHOKEWCIAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


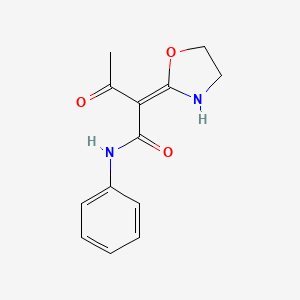
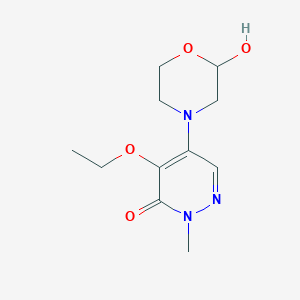

![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

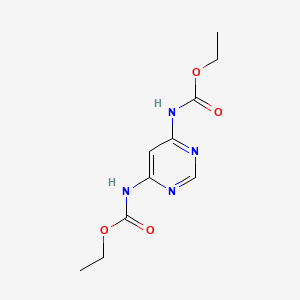

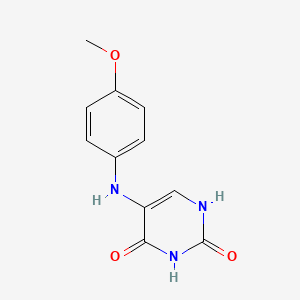
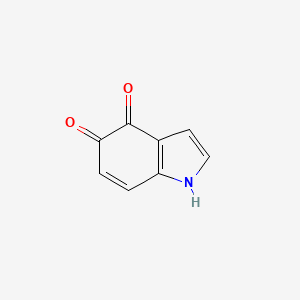


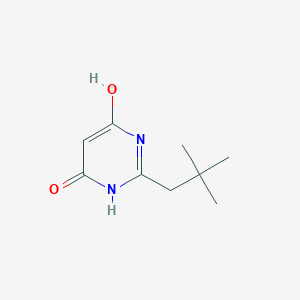
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
